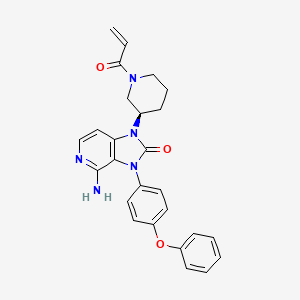

Tolebrutinib

Descripción general

Descripción

Tolebrutinib es un inhibidor de la tirosina quinasa de Bruton que penetra en el cerebro y es bioactivo, en investigación. Está diseñado para modular los linfocitos B y las células microgliales, que son los principales impulsores de la inflamación en la esclerosis múltiple . Este compuesto está actualmente en evaluación en ensayos clínicos de Fase 3 para el tratamiento de las formas recidivantes de la esclerosis múltiple, la esclerosis múltiple secundaria progresiva no recidivante y la esclerosis múltiple primaria progresiva .

Aplicaciones Científicas De Investigación

Tolebrutinib has significant scientific research applications, particularly in the field of multiple sclerosis. It has shown a significant effect on central nervous system immune mediators that drive disease progression . Additionally, it is being evaluated for its potential to address disability accumulation in multiple sclerosis treatment . The compound’s ability to modulate neuroinflammatory biomarkers in the central nervous system reinforces its potential as a disease-modifying therapy .

Mecanismo De Acción

Tolebrutinib es un inhibidor covalente de la tirosina quinasa de Bruton, una enzima expresada en los linfocitos B y las células mieloides, incluida la microglía . Actúa sobre la inmunidad adaptativa e innata al acoplar la estimulación antigénica del receptor de células B a la señalización nuclear, lo que lleva a respuestas inflamatorias agudas . El compuesto alcanza concentraciones en el líquido cefalorraquídeo que se predicen para modular los linfocitos B y las células microgliales .

Safety and Hazards

Tolebrutinib is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . The most common adverse events reported were headache, COVID-19, nasopharyngitis, upper respiratory tract infection, and arthralgia .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Tolebrutinib plays a significant role in biochemical reactions by interacting with BTK, an enzyme crucial for the development and functioning of certain immune cells . It acts as a covalent inhibitor, reacting with BTK 65-times faster than evobrutinib . This interaction with BTK is central to the biochemical properties of this compound.

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It modulates B lymphocytes and microglial cells, which are key immune mediators that may drive disease progression within the central nervous system (CNS) . In multiple sclerosis patients treated with this compound, researchers observed significant changes in the proteomic profile of cerebrospinal fluid .

Molecular Mechanism

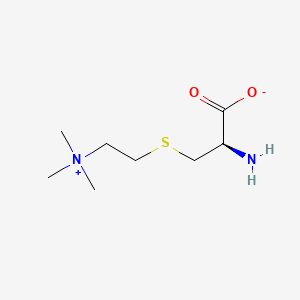

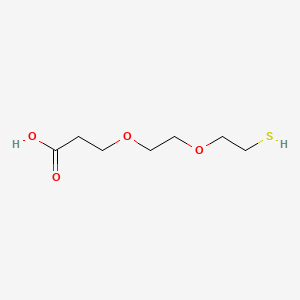

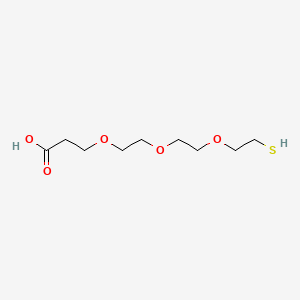

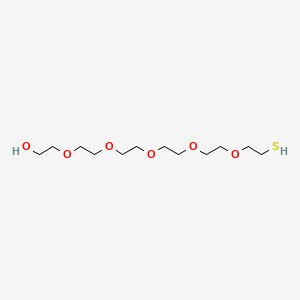

This compound exerts its effects at the molecular level primarily through its inhibition of BTK. It irreversibly inactivates BTK via a covalent reaction between its acrylamide “warhead” and the sulfhydryl sidechain of cysteine 481 in the ATP binding pocket of BTK, rendering the enzyme catalytically inert .

Temporal Effects in Laboratory Settings

This compound was found to be rapidly and completely absorbed from the gastrointestinal tract, followed by rapid and extensive metabolism . Over time, it was observed that excretion via feces was the major elimination pathway of the administered radioactivity (78%) .

Dosage Effects in Animal Models

In non-human primate models, evobrutinib, fenebrutinib, and this compound achieved similar levels of exposure in cerebrospinal fluid after oral doses of 10 mg/kg . Only this compound exceeded the IC90 (the estimated concentration inhibiting 90% of kinase activity) value .

Metabolic Pathways

This compound undergoes extensive metabolism, with 19 metabolites identified in human plasma . Phase 1 biotransformations were primarily responsible for the circulating metabolites in plasma .

Transport and Distribution

This compound is rapidly and completely absorbed from the gastrointestinal tract, indicating efficient transport and distribution within the body . It achieves cerebrospinal fluid concentrations predicted to modulate B lymphocytes and microglial cells, suggesting effective distribution within cells and tissues .

Subcellular Localization

Given its ability to penetrate the brain and its interaction with BTK, an enzyme expressed in B lymphocytes and myeloid cells, it can be inferred that this compound likely localizes to these immune cells within the CNS .

Métodos De Preparación

Tolebrutinib se puede sintetizar en forma cristalina y amorfa. Los métodos de preparación de estas formas implican condiciones de reacción específicas para garantizar la estabilidad, la baja higroscopicidad y la distribución uniforme del tamaño de partícula . Los métodos de producción industrial se centran en lograr una solubilidad que satisfaga los requisitos medicinales y un almacenamiento estable para evitar la transformación cristalina durante el desarrollo y el almacenamiento .

Análisis De Reacciones Químicas

Tolebrutinib se somete a diversas reacciones químicas, como oxidación, reducción y sustitución. Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen métodos de cromatografía líquida, espectrometría de masas y ensayos de radioactividad . Los principales productos formados a partir de estas reacciones incluyen múltiples metabolitos, siendo el metabolito hidroxilado M2 el que demuestra una potencia inhibitoria similar hacia la tirosina quinasa de Bruton que el compuesto original .

Aplicaciones en investigación científica

This compound tiene aplicaciones significativas en investigación científica, particularmente en el campo de la esclerosis múltiple. Ha mostrado un efecto significativo sobre los mediadores inmunitarios del sistema nervioso central que impulsan la progresión de la enfermedad . Además, se está evaluando su potencial para abordar la acumulación de discapacidad en el tratamiento de la esclerosis múltiple . La capacidad del compuesto para modular biomarcadores neuroinflamatorios en el sistema nervioso central refuerza su potencial como terapia modificadora de la enfermedad .

Comparación Con Compuestos Similares

Tolebrutinib se compara con otros inhibidores de la tirosina quinasa de Bruton como evobrutinib y fenebrutinib. Los ensayos de cinasa in vitro demostraron que this compound reaccionó con la tirosina quinasa de Bruton 65 veces más rápido que evobrutinib . Además, this compound logró una exposición relevante en el líquido cefalorraquídeo en primates no humanos, mientras que evobrutinib y fenebrutinib no lograron alcanzar las concentraciones estimadas que inhiben el 90% de la actividad de la cinasa . Esto destaca la singularidad de this compound en términos de potencia y exposición en el sistema nervioso central .

Propiedades

IUPAC Name |

4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O3/c1-2-23(32)29-16-6-7-19(17-29)30-22-14-15-28-25(27)24(22)31(26(30)33)18-10-12-21(13-11-18)34-20-8-4-3-5-9-20/h2-5,8-15,19H,1,6-7,16-17H2,(H2,27,28)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEUOFPEZFUWRF-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1971920-73-6 | |

| Record name | Tolebrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971920736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLEBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CZ82ZYY9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

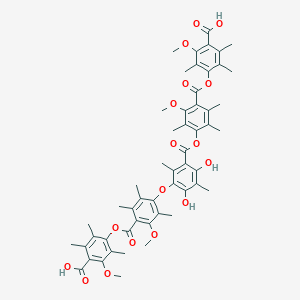

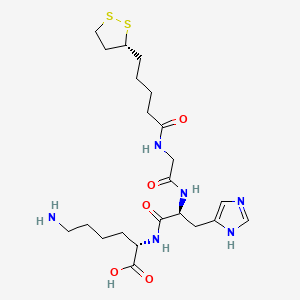

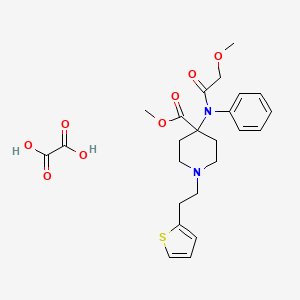

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)